

Spectroscopic comparison of 2-Methylterephthalonitrile and its isomers

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Compound of Interest

Compound Name: 2-Methylterephthalonitrile

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A Spectroscopic Comparison of 2-Methylterephthalonitrile and Its Isomers

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of constitutional isomers is paramount. Compounds sharing the same molecular formula ($C_9H_6N_2$) but differing in the substitution pattern on the aromatic ring can exhibit vastly different chemical, physical, and biological properties. This guide provides a detailed spectroscopic comparison of **2-Methylterephthalonitrile** (2,5-dicyanotoluene) and its five constitutional isomers, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The distinct electronic environments and molecular symmetries of each isomer result in unique spectral fingerprints, enabling their precise differentiation.

Spectroscopic Data Comparison

The quantitative data obtained from 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for the six dicyanotoluene isomers are summarized below. This data was sourced from the Spectral Database for Organic Compounds (SDBS).^{[1][2][3]}

Table 1: 1H NMR Spectroscopic Data (500 MHz, $CDCl_3$)

Compound	Isomer	δ 2.6-2.8 (s, 3H)	δ 7.5-8.0 (m, Ar-H)
2-Methylterephthalonitrile	2,5-Dicyanotoluene	2.62 ppm	7.69 (d, 1H), 7.77 (dd, 1H), 7.90 (d, 1H)
3-Methylphthalonitrile	2,3-Dicyanotoluene	2.63 ppm	7.51 (d, 1H), 7.64 (t, 1H), 7.73 (d, 1H)
4-Methylphthalonitrile	3,4-Dicyanotoluene	2.57 ppm	7.55 (s, 1H), 7.60 (d, 1H), 7.78 (d, 1H)
2,4-Dicyanotoluene	2,4-Dicyanotoluene	2.68 ppm	7.78 (d, 1H), 7.92 (dd, 1H), 8.01 (d, 1H)
2-Methylisophthalonitrile	2,6-Dicyanotoluene	2.80 ppm	7.68 (t, 1H), 7.84 (d, 2H)
5-Methylisophthalonitrile	3,5-Dicyanotoluene	2.65 ppm	7.71 (s, 1H), 7.84 (s, 2H)

Table 2: ^{13}C NMR Spectroscopic Data (125 MHz, CDCl_3)

Compound	Isomer	δ (CH ₃)	δ (Ar-C)	δ (Ar-C-CN)	δ (CN)
2-Methylterephthalonitrile	2,5-Dicyanotoluene	20.3	133.1, 133.7, 135.0, 142.9	112.9, 116.3	116.8, 117.7
3-Methylphthalonitrile	2,3-Dicyanotoluene	20.0	130.0, 133.5, 134.1, 143.9	114.7, 115.5	116.3, 116.6
4-Methylphthalonitrile	3,4-Dicyanotoluene	21.6	129.6, 133.9, 134.4, 147.2	113.8, 116.3	116.1, 116.8
2,4-Dicyanotoluene	2,4-Dicyanotoluene	20.6	133.5, 136.2, 136.8, 139.7	114.8, 116.0	115.7, 116.9
2-Methylisophthalonitrile	2,6-Dicyanotoluene	21.6	132.0 (2C), 135.1, 142.2	113.7 (2C)	117.0 (2C)
5-Methylisophthalonitrile	3,5-Dicyanotoluene	21.1	135.3, 137.9 (2C), 142.0	113.1 (2C)	116.6 (2C)

Table 3: Key Infrared (IR) Absorption Bands (Liquid Film)

Compound	Isomer	ν (C≡N) cm ⁻¹	ν (C-H, aromatic) cm ⁻¹	ν (C-H, methyl) cm ⁻¹	γ (C-H, oop) cm ⁻¹
2- Methylterephth halonitrile	2,5- Dicyanotolue ne	2232	3040-3100	2870-2960	839, 895
3- Methylphthal onitrile	2,3- Dicyanotolue ne	2228	3040-3100	2870-2960	775
4- Methylphthal onitrile	3,4- Dicyanotolue ne	2228	3040-3100	2870-2960	827, 885
2,4- Dicyanotolue ne	2,4- Dicyanotolue ne	2236	3040-3100	2870-2960	845, 903
2- Methylisophth alonitrile	2,6- Dicyanotolue ne	2230	3040-3100	2870-2960	808
5- Methylisophth alonitrile	3,5- Dicyanotolue ne	2236	3040-3100	2870-2960	887

Table 4: Mass Spectrometry (MS) Data (Electron Ionization)

Compound	Isomer	Molecular Ion (M ⁺) [m/z]	Base Peak [m/z]	Key Fragment Ions [m/z]
2-Methylterephthalonitrile	2,5-Dicyanotoluene	142	142	141, 115
3-Methylphthalonitrile	2,3-Dicyanotoluene	142	142	141, 115
4-Methylphthalonitrile	3,4-Dicyanotoluene	142	142	141, 115
2,4-Dicyanotoluene	2,4-Dicyanotoluene	142	142	141, 115
2-Methylisophthalonitrile	2,6-Dicyanotoluene	142	142	141, 115, 89
5-Methylisophthalonitrile	3,5-Dicyanotoluene	142	142	141, 115

Note: While EI mass spectra show the same molecular ion and similar primary fragmentation (loss of H[•]), differentiation relies on subtle differences in fragment ion intensities or requires advanced techniques not detailed here.

Experimental Protocols

Standard protocols for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh 10-20 mg of the dicyanotoluene isomer and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.^[4] Transfer the solution to a 5 mm NMR tube.

- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 500 MHz NMR spectrometer.[2]
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 16 ppm.
 - Number of Scans: 16-32, depending on concentration.
 - Relaxation Delay: 1.0 s.
- ^{13}C NMR Acquisition:
 - Pulse Program: Standard single-pulse with proton broadband decoupling.
 - Spectral Width: 240 ppm.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.[5]
 - Relaxation Delay: 2.0 s.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ^1H and 77.16 ppm for the CDCl_3 solvent residue in ^{13}C .[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For solid samples, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.[6] Alternatively, for liquid or low-melting solids, a spectrum can be obtained by placing a thin film of the neat substance between two salt (NaCl or KBr) plates. For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly onto the ATR crystal.[7]
- Instrumentation: Use a standard FTIR spectrometer.[8]
- Acquisition:

- Background Scan: Perform a background scan of the empty sample holder (or pure KBr pellet) to subtract atmospheric (CO₂, H₂O) and accessory absorptions.[9]
- Sample Scan: Place the prepared sample in the beam path and acquire the spectrum.
- Parameters: Scan over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.[8]
- Data Processing: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

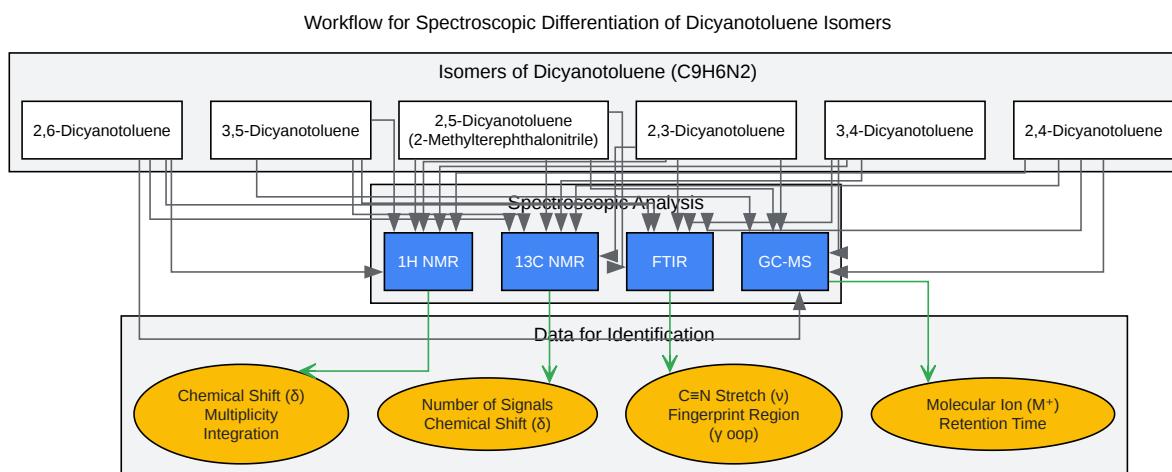
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the isomer in a volatile organic solvent such as dichloromethane or ethyl acetate.[10]
- Instrumentation: Use a GC system equipped with a capillary column (e.g., a non-polar DB-5 or similar) coupled to a mass spectrometer with an electron ionization (EI) source.[11]
- GC Method:
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[11]
 - Injection Volume: 1 µL with an appropriate split ratio (e.g., 20:1).
- MS Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Source Temperature: 230 °C.[11]

- Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.

Visualization of Isomer Differentiation Workflow

The following diagram illustrates the logical workflow for distinguishing the dicyanotoluene isomers using the described spectroscopic techniques.



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Caption: Analytical workflow for distinguishing dicyanotoluene isomers using spectroscopic methods.

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